molecular formula C9H8BrCl2FO2 B14777955 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

Cat. No.: B14777955
M. Wt: 317.96 g/mol
InChI Key: LQSOPHMDVUUQAK-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is a chemical compound with a complex structure that includes bromine, fluorine, methoxy, and dichloroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of dichloroethanol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2-fluoroethanone
  • (3-Bromo-6-fluoro-2-methoxyphenyl)(thiomorpholino)methanone
  • 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone

Uniqueness

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, fluorine, methoxy, and dichloroethanol groups

Properties

Molecular Formula

C9H8BrCl2FO2

Molecular Weight

317.96 g/mol

IUPAC Name

1-(3-bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H8BrCl2FO2/c1-15-8-4(10)2-3-5(13)6(8)7(14)9(11)12/h2-3,7,9,14H,1H3

InChI Key

LQSOPHMDVUUQAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(C(Cl)Cl)O)F)Br

Origin of Product

United States

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